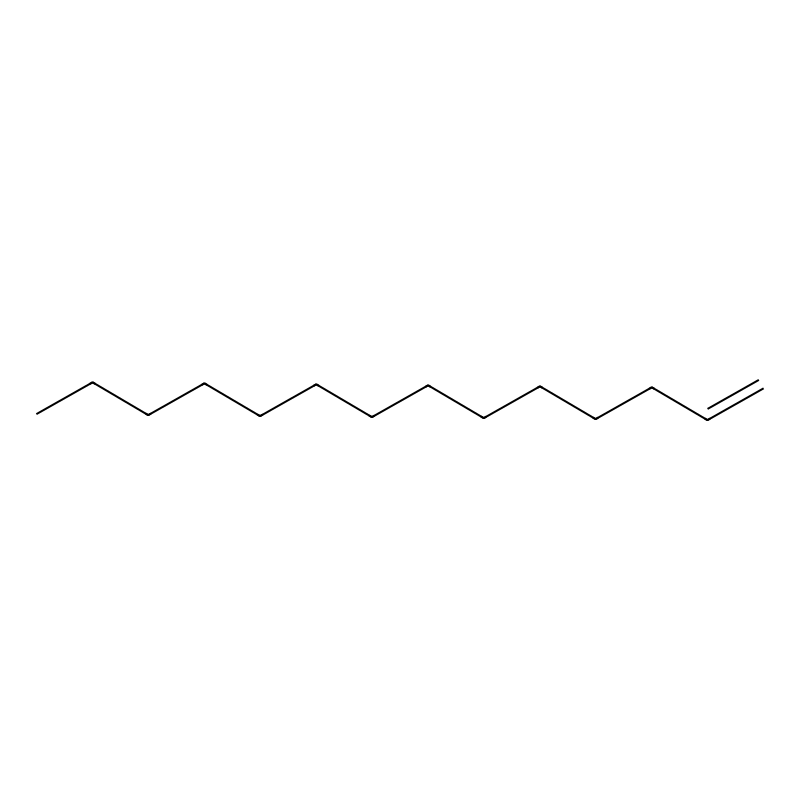1-Tetradecene
CH3(CH2)11CH=CH2
C14H28

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3(CH2)11CH=CH2
C14H28
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Water solubility= 4.0X10-4 mg/l at 25 °C (est)
Solubility in water: none
Canonical SMILES
-Tetradecene in Proteomics Research
1-Tetradecene finds application in the field of proteomics research, specifically in the study of proteins and their interactions. It serves as a useful biochemical for membrane protein solubilization. Membrane proteins are crucial components of cells, responsible for functions like transport and communication. However, their hydrophobic nature often poses a challenge in their extraction and analysis.
1-Tetradecene, with its amphiphilic properties (having both water-soluble and fat-soluble regions), acts as a detergent . It helps disrupt the lipid bilayer of cell membranes, allowing the extraction of membrane proteins while maintaining their structure and function. This enables researchers to study these vital proteins in a more accessible and accurate manner.
-Tetradecene as a Precursor Molecule
Beyond its role in protein research, 1-Tetradecene serves as a valuable precursor molecule for the synthesis of various other compounds with diverse applications in scientific research. Here are two notable examples:
- 2-Tetradecanone synthesis: 1-Tetradecene can be transformed into 2-tetradecanone through a palladium chloride (PdCl2) and chromium trioxide (CrO3) catalyzed oxidation reaction . 2-Tetradecanone finds use in the synthesis of various fragrances and flavors.
- (E)-ethyl pentadec-2-enoate synthesis: This compound serves as a key intermediate in the diastereoselective synthesis of (+)-nephrosterinic acid and (+)-protolichesterinic acid, both of which are plant sterols with potential medicinal properties. 1-Tetradecene plays a crucial role in achieving this synthesis through the Johnson-Claisen rearrangement .
1-Tetradecene is a linear alkene with the chemical formula . It is classified as a terminal alkene, meaning it has a double bond at the end of its carbon chain. The molecular weight of 1-tetradecene is approximately 196.372 g/mol . This compound is colorless and exists as a liquid at room temperature with a mild pleasant odor . It is known by several synonyms, including n-tetradec-1-ene, α-tetradecene, and tetradecene-1 .
- Hydrogenation: 1-Tetradecene can undergo hydrogenation to form tetradecane. The reaction can be represented as:The enthalpy change for this reaction is approximately .
- Polymerization: It can also react through polymerization to form polyolefins, which are widely used in plastics.
- Reactions with Strong Oxidizing Agents: 1-Tetradecene may react vigorously with strong oxidizers, potentially leading to exothermic reactions .
Several methods exist for synthesizing 1-tetradecene:
- Cracking of Fatty Acids: One common method involves the thermal cracking of fatty acids or triglycerides derived from natural oils.
- Alkylation of Olefins: Another method includes the alkylation of lower alkenes with higher alkenes under specific conditions.
- From Natural Sources: It can also be obtained from natural sources such as palm oil through fractional distillation and subsequent dehydration processes.
1-Tetradecene has a variety of applications:
- Chemical Intermediate: It serves as an important intermediate in the production of surfactants, lubricants, and other chemicals.
- Polymer Production: It is used in the manufacture of polymers and copolymers, contributing to materials used in packaging and coatings.
- Biochemical Research: Its properties make it useful in biochemical studies and as a model compound in various
Several compounds share structural similarities with 1-tetradecene. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Dodecene | Shorter carbon chain than 1-tetradecene | |
| 1-Hexadecene | Longer carbon chain; used in similar applications | |
| 1-Octadecene | Even longer carbon chain; significant in biodiesel production | |
| 1-Decene | Shorter chain; often used in surfactant production |
The primary distinction of 1-tetradecene lies in its specific carbon chain length and properties that make it suitable for particular industrial applications while maintaining a balance between reactivity and stability compared to its shorter or longer-chain counterparts.
Physical Description
Liquid
COLOURLESS LIQUID.
Color/Form
XLogP3
Boiling Point
233.0 °C
232-234 °C @ 760 MM HG
252 °C
Flash Point
230 °F (110 °C) (CLOSED CUP)
107 °C c.c.
Vapor Density
Relative vapor density (air = 1): 6.78
Density
0.7745 @ 20 °C/4 °C
Relative density (water = 1): 0.8
LogP
7.08
Odor
Melting Point
-12.0 °C
-12 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 20 of 958 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 938 of 958 companies with hazard statement code(s):;
H304 (90.62%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (25.05%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.01 mmHg
1.5X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 2
Pictograms


Irritant;Health Hazard
Other CAS
68855-59-4
68855-60-7
68855-58-3
Wikipedia
Use Classification
Cosmetics -> Emollient
Methods of Manufacturing
General Manufacturing Information
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paper coating
Petrochemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Tetradecene: ACTIVE








